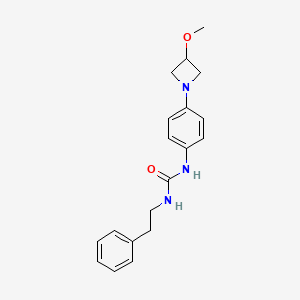
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyazetidine moiety, a phenyl group, and a phenethylurea group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
科学的研究の応用
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
Safety and Hazards
準備方法
The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxyazetidine Moiety: This step involves the reaction of appropriate starting materials under controlled conditions to form the methoxyazetidine ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Phenethylurea Group: This step involves the reaction of phenethylamine with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyazetidine moieties, using reagents like halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenethylurea can be compared with other similar compounds, such as:
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea: This compound lacks the phenethyl group, which may result in different chemical and biological properties.
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-ethylurea:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-13-22(14-18)17-9-7-16(8-10-17)21-19(23)20-12-11-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXMZHABQBYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849616.png)
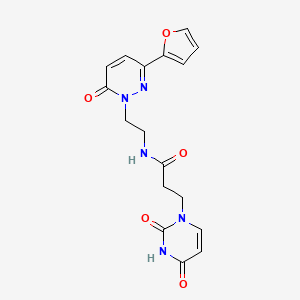
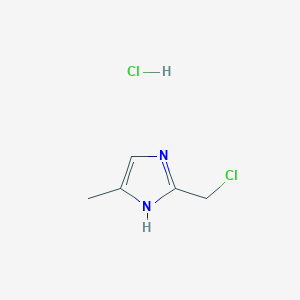
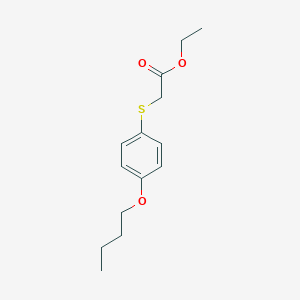
![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)
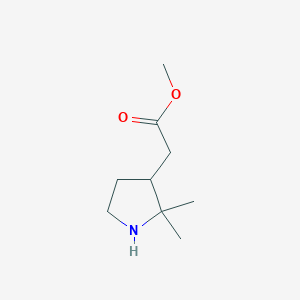
![2-[(2E)-3-(2-chloro-5-nitrophenyl)prop-2-enamido]benzamide](/img/structure/B2849629.png)
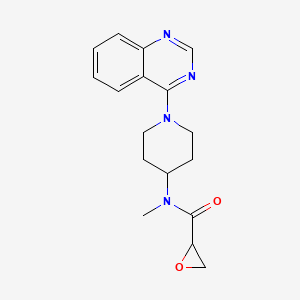
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849631.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide](/img/structure/B2849636.png)


